molecular formula C18H22N4O4S B2955387 N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide CAS No. 899969-62-1

N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide

Cat. No.: B2955387
CAS No.: 899969-62-1
M. Wt: 390.46
InChI Key: LPTSZXBAQOGMCQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule, likely used in the field of medicinal chemistry or materials science. It contains several functional groups, including a thieno[3,4-c]pyrazole ring, a methoxyphenyl group, and an oxalamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. Docking calculations are sometimes used in the synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be studied using techniques such as UV/Vis spectroscopy and cyclic voltammetry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be characterized using a variety of techniques, including spectroscopy, voltammetry, and thermal analysis .

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds like pyrazoles and thiazolidinones are pivotal in drug discovery due to their versatile pharmacological properties. Compounds with pyrazole cores have been synthesized and evaluated for various biological activities, including anticancer, anti-inflammatory, analgesic, and antioxidant properties. For instance, a study on heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives revealed their potential for toxicity assessment, tumor inhibition, and anti-inflammatory actions, showcasing the diverse therapeutic capabilities of these scaffolds (Faheem, 2018).

Anticancer Activities

The structural modification of pyrazole derivatives has led to compounds with significant anticancer activities. For example, some bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown potent anti-tumor agents against hepatocellular carcinoma (HepG2) cell lines, indicating the potential of these compounds in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).

Anti-inflammatory and Analgesic Properties

Synthesized pyrazoline-based thiazolidin-4-one derivatives have been explored for their anti-inflammatory and analgesic properties, emphasizing the importance of these heterocyclic compounds in developing new pain management and anti-inflammatory drugs (Patel et al., 2013).

Antidepressant Activity

The exploration of thiophene-based pyrazolines has extended into the investigation of their antidepressant activity, highlighting the potential of these compounds in addressing mental health disorders (Mathew, Suresh, & Anbazhagan, 2014).

Safety and Hazards

The safety and hazards associated with this compound would likely be determined through a combination of laboratory testing and computational modeling .

Future Directions

Future research on this compound could involve further elucidation of its mechanism of action, optimization of its synthesis, and exploration of its potential applications in medicine or materials science .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-methoxypropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-11(8-25-2)19-17(23)18(24)20-16-14-9-27-10-15(14)21-22(16)12-4-6-13(26-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTSZXBAQOGMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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